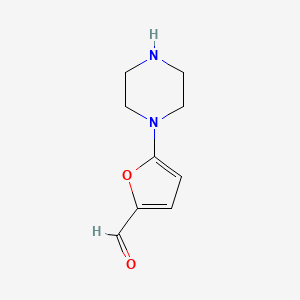![molecular formula C13H12FN3O5 B13236475 Ethyl 2-[2-(3-fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13236475.png)
Ethyl 2-[2-(3-fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[2-(3-fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a complex organic compound that belongs to the class of pyrazoles. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a fluoro-nitrophenyl group and an ethyl acetate moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(3-fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with 3-fluoro-2-nitrobenzaldehyde under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[2-(3-fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of the corresponding carboxylic acid.
Applications De Recherche Scientifique
Ethyl 2-[2-(3-fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-[2-(3-fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the fluoro and nitro groups may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(3-fluoro-4-nitrophenyl)acetate
- Ethyl 2-(3-fluoro-4-nitrophenyl)propionate
Uniqueness
Ethyl 2-[2-(3-fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is unique due to its specific substitution pattern on the pyrazole ring and the presence of both fluoro and nitro groups. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C13H12FN3O5 |
|---|---|
Poids moléculaire |
309.25 g/mol |
Nom IUPAC |
ethyl 2-[2-(3-fluoro-2-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]acetate |
InChI |
InChI=1S/C13H12FN3O5/c1-2-22-11(18)6-8-7-15-16(13(8)19)10-5-3-4-9(14)12(10)17(20)21/h3-5,7,15H,2,6H2,1H3 |
Clé InChI |
YPOVMKCFQYFSME-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CNN(C1=O)C2=C(C(=CC=C2)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole](/img/structure/B13236397.png)
![1-Methyl-N-[1-(pyridin-4-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13236408.png)

![1-[(2-Fluorophenyl)sulfanyl]propan-2-one](/img/structure/B13236423.png)

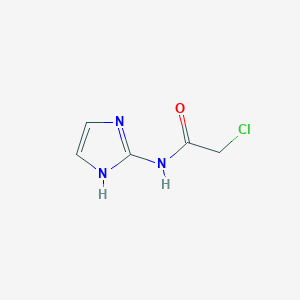
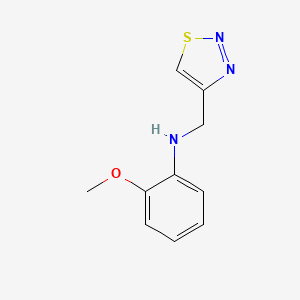
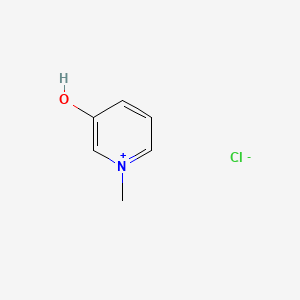
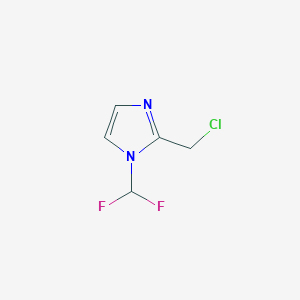

![Methyl 1,1-dichloro-5-azaspiro[2.3]hexane-4-carboxylate](/img/structure/B13236463.png)
![5-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B13236467.png)

